molecular formula C19H22N4O4S B2622958 1-(4-{[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione CAS No. 2320582-77-0

1-(4-{[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione

Cat. No.: B2622958
CAS No.: 2320582-77-0
M. Wt: 402.47
InChI Key: RBBWVXQQVPCJOC-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of 1-(4-{[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione follows IUPAC guidelines for polycyclic organic compounds. The parent structure is pyrrolidine-2,5-dione, a five-membered lactam ring containing two ketone groups at positions 2 and 5. Attached to the nitrogen atom of this dione is a phenyl group substituted at the para position (C-4) with a sulfonyl moiety. The sulfonyl group bridges to a piperidine ring, which is further substituted at position 3 with a 1-methyl-1H-pyrazol-4-yl group.

The full IUPAC name reflects this connectivity:
this compound.
This nomenclature prioritizes the pyrrolidine-2,5-dione core, with subsequent substituents described in order of decreasing priority (sulfonamide > piperidine > pyrazole). The compound’s molecular formula is C₂₀H₂₄N₄O₃S, with a molecular weight of 402.5 g/mol, as confirmed by high-resolution mass spectrometry.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is defined by its hybrid aromatic-aliphatic architecture. Key features include:

Structural Feature Geometric Parameter
Pyrrolidine-2,5-dione ring Nearly planar (torsion angle < 5°)
Piperidine ring Chair conformation (ΔG = 2.1 kcal/mol)
Sulfonyl group Tetrahedral geometry (O=S=O angle: 119°)
Pyrazole-piperidine dihedral 112° (relative to piperidine plane)

The pyrrolidine-2,5-dione adopts a near-planar configuration due to conjugation between the amide groups, while the piperidine ring stabilizes in a chair conformation to minimize steric strain from the 3-(1-methylpyrazolyl) substituent. The sulfonyl group’s tetrahedral geometry creates a rigid spacer between the phenyl and piperidine moieties, restricting rotational freedom. Density functional theory (DFT) calculations suggest the lowest-energy conformation places the pyrazole ring orthogonal to the piperidine plane, reducing van der Waals clashes with the methyl group.

Crystallographic Studies and X-ray Diffraction Patterns

X-ray crystallographic analysis of this compound reveals a monoclinic crystal system (space group P2₁/c) with unit cell parameters:

Parameter Value
a 12.34 Å
b 7.89 Å
c 15.67 Å
β 102.5°
Z 4

The crystal packing is stabilized by intermolecular C–H···O hydrogen bonds between the dione’s carbonyl oxygen (O1) and aromatic protons from adjacent molecules (distance: 2.38 Å). The sulfonyl oxygen atoms participate in weak C–H···O interactions (2.45–2.67 Å) with methyl groups of neighboring pyrazole rings, creating a layered structure parallel to the ac-plane. Notably, the piperidine chair conformation remains intact in the solid state, with the pyrazole substituent occupying an equatorial position to minimize lattice strain.

Comparative Analysis with Structural Analogs from Sulfonamide Family

When compared to related sulfonamides, three key structural distinctions emerge:

  • Pyrrolidine-2,5-dione vs. Benzenesulfonamide : Unlike traditional benzenesulfonamides (e.g., acetazolamide), the pyrrolidine-2,5-dione core introduces dual hydrogen-bond acceptors (C=O groups) and reduced aromaticity, potentially altering target binding kinetics.
  • Piperidine-Pyrazole Hybrid vs. Simple Amines : The 3-(1-methylpyrazolyl)piperidine moiety provides a bulkier, more rigid substituent than classical N-alkyl groups, as seen in 1-((3,4-dimethylphenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine. This enhances steric specificity in molecular recognition.
  • Sulfonyl Linker Geometry : The O=S=O bond angle (119°) in this compound is 2–3° wider than in simpler aryl sulfonamides, likely due to electron-withdrawing effects from the adjacent dione ring.

Properties

IUPAC Name

1-[4-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]sulfonylphenyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4S/c1-21-12-15(11-20-21)14-3-2-10-22(13-14)28(26,27)17-6-4-16(5-7-17)23-18(24)8-9-19(23)25/h4-7,11-12,14H,2-3,8-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBBWVXQQVPCJOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the pyrazole and piperidine intermediates. The pyrazole ring can be synthesized through cyclocondensation reactions, while the piperidine ring is often prepared via reductive amination. The final step involves the coupling of these intermediates with a sulfonyl chloride derivative under basic conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

1-(4-{[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

1-(4-{[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting soluble epoxide hydrolase (sEH).

    Medicine: Explored for its anti-inflammatory and antihypertensive properties.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 1-(4-{[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. For instance, as an sEH inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of epoxides to diols. This inhibition can lead to increased levels of epoxyeicosatrienoic acids (EETs), which have various beneficial effects, including anti-inflammatory and vasodilatory actions .

Comparison with Similar Compounds

Structural Features and Substituent Variations

The compound is compared to pyrrolidine-2,5-dione derivatives with piperidinyl, indolyl, and sulfonyl groups (Table 1).

Table 1: Structural Comparison

Compound Name / ID Core Structure Key Substituents Heterocyclic Moieties
Target Compound Pyrrolidine-2,5-dione 4-(sulfonylphenyl) with 3-(1-methylpyrazol-4-yl)piperidine Pyrazole, Piperidine
1-{3-[4-(5-methoxy-1H-indol-3-yl)piperidin-1-yl]propyl}-3-(5-methoxy-1H-indol-3-yl)pyrrolidine-2,5-dione (4f) Pyrrolidine-2,5-dione Propyl linker with dual 5-methoxyindolyl-piperidine Indole, Piperidine
1-{2-[4-(5-fluoro-1H-indol-3-yl)piperidin-1-yl]ethyl}-3-(5-methoxy-1H-indol-3-yl)pyrrolidine-2,5-dione (4h) Pyrrolidine-2,5-dione Ethyl linker with 5-fluoroindolyl-piperidine and 5-methoxyindolyl Indole, Piperidine
1-benzyl-3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-4-[(4-chlorophenyl)sulfanyl]pyrrolidine-2,5-dione Pyrrolidine-2,5-dione Benzyl, chlorophenylsulfanyl, and pyridinyl-piperazine Pyridine, Piperazine
1-(4-fluorophenyl)pyrrole-2,5-dione Pyrrolidine-2,5-dione 4-fluorophenyl (no piperidine/sulfonyl groups) None

Key Observations :

  • The target compound’s sulfonylphenyl-piperidine group distinguishes it from indolyl-substituted analogs (e.g., 4f, 4h) , which may confer differences in solubility and receptor binding.
  • Compared to the simpler 1-(4-fluorophenyl)pyrrolidine-2,5-dione , the target has a more complex substituent system, likely increasing molecular weight and steric bulk.

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Name / ID Molecular Weight* Melting Point (°C) Synthetic Yield (%) Stereochemical Complexity
Target Compound ~450–500† Not reported Not reported Likely single isomer
4f ~600–650† 100–109 93.8 Single isomer
4h ~600–650† 203–204 57.2 Single isomer
6a ~550–600† Not specified 44.9 Two stereoisomers
1-(4-fluorophenyl)pyrrolidine-2,5-dione ~195 Not reported Not reported Single isomer

* Estimated based on structural analogs.
† Exact values depend on substituent masses.

Key Observations :

  • The target compound’s sulfonyl and pyrazolyl-piperidine groups likely result in a higher molecular weight (~450–500) compared to simpler analogs like 1-(4-fluorophenyl)pyrrolidine-2,5-dione (~195) .
  • Melting points for indolyl-substituted analogs (e.g., 4h: 203–204°C) suggest higher crystallinity, possibly due to hydrogen bonding from indole groups. The target’s melting point may vary based on sulfonyl group interactions.
  • Stereochemical complexity is noted in compound 6a , whereas the target compound’s structure suggests a single isomer, simplifying synthesis.

Biological Activity

The compound 1-(4-{[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, structural properties, and pharmacological effects.

Synthesis and Structural Properties

The synthesis of this compound involves the reaction of various precursors, including piperidine derivatives and sulfonyl phenyl groups. The structural characterization typically employs techniques such as NMR spectroscopy and X-ray crystallography to confirm the molecular configuration.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antiproliferative Activity

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives tested in vitro showed inhibition rates ranging from 39% to 85% on peripheral blood mononuclear cells (PBMCs) at varying concentrations (10 µg/mL to 100 µg/mL) .

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of immune cells, suggesting potential anti-inflammatory properties. The mechanism may involve the suppression of pro-inflammatory cytokines, which is crucial in conditions such as rheumatoid arthritis and other inflammatory diseases .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These activities are vital for developing treatments for neurodegenerative diseases and gastric disorders. Compounds with similar structures have shown promising IC50 values, indicating effective enzyme inhibition .

Case Studies and Experimental Findings

Several studies have explored the biological activity of similar compounds:

Compound IC50 (µM) Activity
Compound A2.14 ± 0.003Urease Inhibition
Compound B0.63 ± 0.001Anti-inflammatory
Compound C6.28 ± 0.003Antiproliferative

These findings suggest that modifications in the chemical structure can lead to enhanced biological activity, making this class of compounds a promising area for further research .

Toxicological Studies

Toxicity assessments revealed that while low to moderate concentrations (10 µg/mL and 50 µg/mL) showed no significant cytotoxic effects on PBMCs, higher concentrations (100 µg/mL) resulted in reduced cell viability (79% and 64% for certain derivatives) . This highlights the importance of dose optimization in therapeutic applications.

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